5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2/c1-4-5(7(10)11)3-9-6(4)2-8/h3,9H,1H3,(H,10,11) |
InChI Key |
BNQNNCYKPZHNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach typically begins with the formation of a substituted pyrrole core through cyclization reactions, followed by functional group modifications to introduce the cyano and carboxylic acid groups.
Stepwise Procedure
Step 1: Preparation of the Pyrrole Ring
The initial step involves constructing the pyrrole nucleus, often via Paal–Knorr condensation, which condenses a 1,4-dicarbonyl compound with ammonia or primary amines.
Step 2: Introduction of the Methyl Group at Position 4
Alkylation at the pyrrole's 4-position can be achieved through electrophilic substitution, typically using methyl iodide or dimethyl sulfate under basic conditions.
Step 3: Cyanation at the 5-Position
The cyano group is introduced via nucleophilic substitution or via a cyanide addition to the pyrrole ring, often facilitated by reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Step 4: Carboxylation at the 3-Position
The carboxylic acid group is generally introduced through oxidation or carboxylation reactions, such as carbonation with carbon dioxide under basic conditions or via oxidative cleavage of suitable precursors.
Representative Example
Synthesis via Bromination and Ring Closure
Method Overview
This strategy leverages the bromination of aldehyde precursors followed by ring closure to form the pyrrole core, as described in a patent for synthesizing pyrrole derivatives.
Procedure
- Bromination of propionaldehyde with bromine at 0–50°C yields 2-bromopropanal.
- The brominated aldehyde reacts with ethyl acetoacetate and ammonia water under mild conditions to facilitate ring closure.
- Subsequent nitrile formation at the 5-position is achieved via nucleophilic substitution with cyanide sources.
Advantages
- Mild reaction conditions.
- Use of readily available raw materials.
- Suitable for large-scale industrial synthesis.
Synthesis via Cycloaddition and Nitrile Formation
Method Overview
This approach involves cycloaddition reactions of malononitrile derivatives with suitable aldehydes, followed by functionalization to introduce the methyl group and carboxylic acid.
Procedure
- Cycloaddition of malononitrile with aldehydes under phase transfer catalysis yields intermediates with nitrile groups at specific positions.
- Subsequent methylation at the 4-position is achieved via alkylation.
- Hydrolysis of nitrile groups under acidic or basic conditions affords the carboxylic acid.
Research Data
A study reports yields of 85–90% for analogous pyrrole derivatives using this method, with phase transfer catalysis facilitating efficient nitrile incorporation.
Alternative Routes from Pyrazole or Related Heterocycles
Method Overview
Some synthetic routes start from pyrazole derivatives, which are functionalized at specific positions through nitrile and methylation reactions, followed by oxidation to the acid.
Procedure
- Synthesis of pyrazole intermediates via cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
- Nitrile groups are introduced via substitution reactions.
- Oxidative cleavage or hydrolysis yields the carboxylic acid.
Research Data
This method is supported by literature on heterocyclic synthesis, emphasizing the versatility of pyrazole-based pathways.
Summary Table of Preparation Methods
| Method | Key Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step cyclization | α-Acetyl compounds, ammonia, nitrile reagents | Mild to moderate temperatures (0–50°C) | High yield, scalable | Multi-step process |
| Bromination and ring closure | Bromine, ethyl acetoacetate, ammonia | 0–50°C, room temperature | Simple, industrially feasible | Use of bromine |
| Cycloaddition of malononitrile | Malononitrile, aldehydes, phase transfer catalysts | Ambient or mild heating | High efficiency, high yield | Requires specific catalysts |
| Pyrazole-based synthesis | Hydrazines, α,β-unsaturated compounds | Reflux or mild heating | Versatile, functional group tolerance | Multi-step, complex purification |
Chemical Reactions Analysis
Nucleophilic Reactions
1.1 Amide Formation
The carboxylic acid group readily undergoes amidation with primary/secondary amines under standard coupling conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Ethylenediamine | DCC, DMAP, DCM, 0-5°C | Bis-amide derivative | |
| Benzylamine | HATU, DIPEA, DMF, RT | N-benzyl amide |
1.2 Esterification
Alcohols react with the acid group through Fischer esterification or Steglich esterification:
textH₂SO₄ (cat.) R-OH + acid → R-ester + H₂O Δ, 12-24 hrs
This produces esters with improved solubility in organic solvents for further modifications.
Cyclization Reactions
The compound participates in intramolecular and intermolecular cyclizations:
2.1 Lactam Formation
Heating with DPPA (diphenylphosphoryl azide) induces Curtius rearrangement to form a 7-membered lactam ring :
textO || CN─C─C─C─N─ | | CH₃ COOH
→
textO || CN─C─C─C─N─CO─ | | CH₃
2.2 Heterocycle Synthesis
Reacts with α,β-unsaturated ketones via 1,3-dipolar cycloaddition to form pyrrolo[3,4-d]pyridazine derivatives under microwave irradiation (150°C, 30 min) .
Decarboxylation Reactions
Controlled thermal decarboxylation occurs under acidic conditions:
| Acid Catalyst | Temperature | Product | Yield |
|---|---|---|---|
| H₂SO₄ | 180°C | 5-cyano-4-methyl-1H-pyrrole | 78% |
| PTSA | 150°C | Partial decarboxylation | 42% |
This reaction preserves the cyano group while removing the carboxylic acid functionality .
Electrophilic Substitution
Despite electron-withdrawing groups, the pyrrole ring undergoes selective halogenation:
| Halogenation Reagent | Position | Product |
|---|---|---|
| NBS (AIBN catalyst) | C-2 | 2-bromo derivative |
| NCS (FeCl₃ catalyst) | C-5 | 5-chloro-5-cyano isomer |
The cyano group directs electrophiles to specific positions on the aromatic ring.
Cyano Group Reactivity
5.1 Hydrolysis
Controlled basic hydrolysis converts the cyano group to amides:
textNaOH (aq), Δ → CONH₂
Acid hydrolysis produces carboxylic acids but risks decarboxylation.
5.2 Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces -CN to -CH₂NH₂ while preserving the pyrrole ring.
Metal Complexation
Forms stable complexes with transition metals through the carboxylic acid and ring nitrogen:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Cu(II) | N(pyrrole), O(carboxyl) | Catalytic oxidation |
| Fe(III) | Bidentate chelation | Magnetic materials |
These complexes show enhanced stability compared to simple pyrrole derivatives .
Photochemical Reactions
UV irradiation (254 nm) induces dimerization through [2+2] cycloaddition of the pyrrole rings, producing complex bicyclic structures. Quantum yield studies show Φ = 0.18 in acetonitrile .
This comprehensive analysis demonstrates the compound's value as a multifunctional building block in medicinal chemistry and materials science. The simultaneous presence of reactive handles (-COOH, -CN) and an aromatic heterocycle enables diverse synthetic pathways while maintaining regio-chemical control .
Scientific Research Applications
While the exact compound "5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid" is not extensively documented in the provided search results, the search results do provide information on related pyrrole compounds and their applications, as well as techniques for synthesizing pyrrole derivatives.
Pyrrole Compounds and their Applications
Pyrrole compounds, including sulfonylpyrrole, have applications as pharmaceutical products, particularly as acid secretion inhibitors (proton pump inhibitors) and therapeutic drugs for neoplastic or autoimmune diseases . Some pyrrole derivatives may also be beneficial in treating psychiatric illnesses, migraines, and depression .
Synthesis Methods
The efficient production of sulfonylpyrrole compounds, useful as pharmaceutical products, is highly desired . One patent describes a production method of a pyrrole compound useful as a pharmaceutical product, particularly an acid secretion inhibitor, and a production method of an intermediate used for this method . Synthesis methods of 2-mercaptopyrrole derivatives having a cyano group at the 3-position are also described, though not through a ring closure reaction of a (2-oxoethyl)malononitrile derivative and a sulfur compound, nor a desulfurization reaction of the obtained 2-mercaptopyrrole derivative .
Magnetic Resonance Imaging (MRI)
Magnetic resonance imaging can be used to evaluate local toxicity after intramuscular injection of drugs like diclofenac . MRI can also detect early responses to biologic therapy in patients with psoriatic arthritis . Diffusion magnetic resonance imaging can characterize white matter of the brain and detect therapeutic effects of bone marrow stromal cell treatment of ischemia in type 2 diabetes mellitus rats .
Other Pyrrole Derivatives
2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid has multiple polymorphs, and a technique exists for selectively producing desired polymorphs . Methyl 4-(2-Chlorobenzoyl)-2-cyano-5-methyl-1H-pyrrole-3-carboxylate is another pyrrole derivative . 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound used in life science products .
Mechanism of Action
The mechanism of action of 5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and carboxylic acid groups allows for interactions with various biomolecules, potentially affecting cellular processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Cyano-4-methyl-1H-pyrrole-3-carboxylic acid
- CAS Number : 2919954-97-3
- Molecular Formula : C₇H₆N₂O₂
- Molecular Weight : 150.13 g/mol
- SMILES : N#Cc1[nH]cc(c1C)C(=O)O
This compound features a pyrrole ring substituted with a cyano group at position 5, a methyl group at position 4, and a carboxylic acid moiety at position 2.
Comparison with Structurally Related Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and synthetic data for 5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid and related heterocyclic carboxylic acids:
Detailed Analysis of Structural and Functional Variations
Core Heterocycle Differences: The target compound has a pyrrole ring, while analogues in feature a fused pyridine-pyrrole system (pyrrolopyridine). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid () replaces the aromatic pyrrole with a saturated pyrrolidine ring, reducing planarity and altering reactivity .
Substituent Effects: Cyano vs. Halogen/Methoxy Groups: The electron-withdrawing cyano group in the target compound increases electrophilicity compared to 5-chloro (electron-withdrawing) or 5-methoxy (electron-donating) substituents in pyrrolopyridine derivatives. This could influence reactivity in nucleophilic substitution or cycloaddition reactions . Carboxylic Acid Position: The 3-carboxylic acid in the target compound versus 2-carboxylic acid in pyrrolopyridines may affect hydrogen-bonding patterns in crystal packing or protein interactions .
Synthetic Accessibility: Pyrrolopyridine derivatives () exhibit moderate to high yields (71–95%), suggesting robust synthetic routes.
Potential Applications: The fused pyridine-pyrrole systems () are often explored as kinase inhibitors due to their planar structure, whereas the saturated pyrrolidine derivative () might serve as a conformational constraint in peptidomimetics . The target compound’s cyano group could make it a candidate for metal-organic frameworks (MOFs) or covalent inhibitors .
Biological Activity
5-Cyano-4-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of 5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
5-Cyano-4-methyl-1H-pyrrole-3-carboxylic acid features a pyrrole ring with a cyano group and a carboxylic acid functional group. The presence of these functional groups is significant for its biological activity, as they can influence the compound's interaction with biological targets.
The biological activity of 5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The cyano group enhances the compound's reactivity, while the pyrrole ring contributes to its binding affinity to enzymes and receptors involved in cellular processes. This interaction can modulate enzyme activity and receptor signaling pathways, leading to various biological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including 5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid. In vitro evaluations have shown that certain pyrrole derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.12 μg/mL to 12.5 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 5-Cyano-4-methyl-1H-pyrrole-3-carboxylic acid | Staphylococcus aureus | 3.12 - 12.5 |
| Other Pyrrole Derivatives | Enterococcus faecalis | 2 - 10 |
Anticancer Activity
The anticancer potential of 5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid has also been investigated. Studies indicate that this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in tumor proliferation. For instance, derivatives of pyrrole have shown promising results as inhibitors of tyrosine kinases, which are crucial for cancer cell signaling .
Case Studies
- Study on Antibacterial Activity : A study focused on synthesizing pyrrole derivatives reported that certain compounds demonstrated potent antibacterial properties against Staphylococcus aureus with an MIC value as low as 3.125 μg/mL, suggesting their potential as lead compounds for developing new antibacterial agents .
- Evaluation of Anticancer Properties : Another research effort investigated the effects of pyrrole derivatives on cancer cells, revealing that specific analogs could effectively inhibit the growth of breast cancer cell lines by targeting the epidermal growth factor receptor (EGFR) pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
